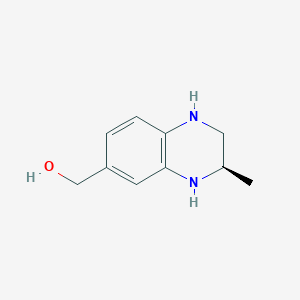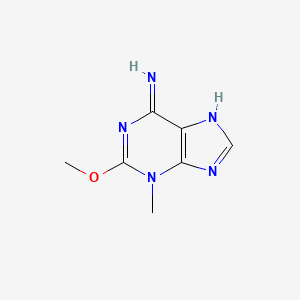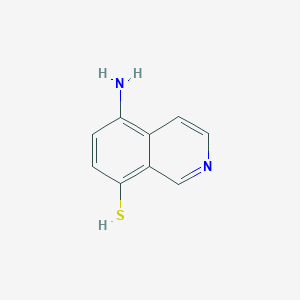
1-(4-hydroxyquinazolin-3(4H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxyquinazolin-3(4H)-yl)ethanone is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. This compound is characterized by the presence of a hydroxy group at the 4-position and an ethanone group at the 3-position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Synthetic Routes and Reaction Conditions:
Cyclization of Anthranilamides: One common method involves the reaction of anthranilamides with acetic anhydride or under thermal conditions (240–280°C) to form quinazolinones.
Copper-Catalyzed Reactions: Another approach includes the copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines, which efficiently provides quinazolin-4-ones.
Metal-Free Reactions: An efficient and facile reaction of quinazoline-3-oxides with primary amines under metal-free and mild reaction conditions employing tert-butyl hydroperoxide as the oxidant.
Industrial Production Methods: Industrial production of quinazoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign catalysts and sustainable solvents is preferred to minimize environmental impact.
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions, including nucleophilic substitution, are common for modifying the quinazoline ring.
Common Reagents and Conditions:
Oxidizing Agents: Tert-butyl hydroperoxide, dicumyl peroxide.
Reducing Agents: Hydrogen gas, metal catalysts.
Catalysts: Copper (II) acetate, n-Bu4NI.
Major Products: The major products formed from these reactions include various substituted quinazolinones and quinazolines, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their antimicrobial, antimalarial, and antioxidant properties.
Medicine: Explored for their potential as anticancer, anti-inflammatory, and anticonvulsant agents.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, some quinazoline-based drugs inhibit epidermal growth factor receptors, which play a crucial role in cancer cell proliferation .
Comparison with Similar Compounds
Quinazoline: The parent compound with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.
Quinazolinone: A derivative with an oxo group at the 4-position.
Cinnoline, Quinoxaline, Phthalazine: Other diazanaphthalenes with similar structures but different nitrogen atom positions.
Uniqueness: 1-(4-Hydroxyquinazolin-3(4H)-yl)ethanone is unique due to the presence of both a hydroxy group and an ethanone group, which confer distinct chemical properties and biological activities. Its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
94447-50-4 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1-(4-hydroxy-4H-quinazolin-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O2/c1-7(13)12-6-11-9-5-3-2-4-8(9)10(12)14/h2-6,10,14H,1H3 |
InChI Key |
UDQCBVIXSDMNGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=NC2=CC=CC=C2C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-3-ethynylimidazo[1,2-a]pyridine](/img/structure/B11910422.png)
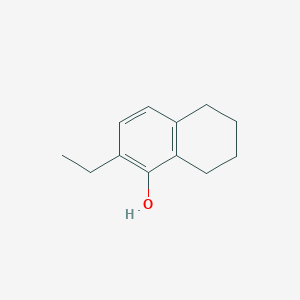

![8-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11910458.png)
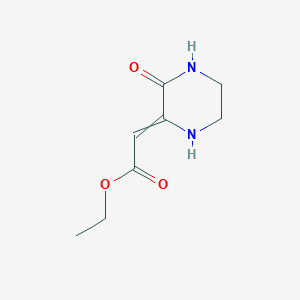
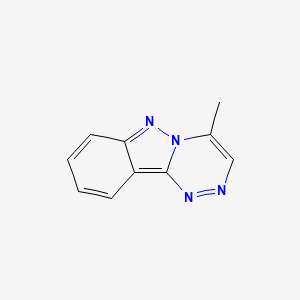

![1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11910473.png)
